Rotigotine hydrochloride

Dopamine Receptor Binding D3 Selectivity Parkinson's Disease Pharmacology

Oral dopamine agonists produce fluctuating plasma levels, complicating research on continuous dopaminergic stimulation. Rotigotine hydrochloride addresses this with a unique pharmacological and delivery profile. • D3 Receptor Selectivity: Exhibits 10-fold D3/D2 selectivity (Ki=0.71 nM) and 100-fold D3/D1 selectivity, enabling precise D3 pathway interrogation [7]. • Continuous Delivery Benchmark: Reference standard for transdermal CDS research; stable 24-h plasma levels with 15% intra-patient variability [11]. • Analytical Reference: >99% purity available for HPLC/LC-MS/MS method development and pharmacokinetic studies [12].

Molecular Formula C19H26ClNOS
Molecular Weight 351.9 g/mol
CAS No. 125572-93-2
Cat. No. B1662161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRotigotine hydrochloride
CAS125572-93-2
Synonyms(+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
(+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-
2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin
N 0437
N 0437, (+-)-isomer
N 0437, (-)-isomer
N 0437, (R)-isomer
N 0437, hydrochloride, (R)-isomer
N 0437, hydrochloride, (S)-isomer
N 0923
N 0924
N-0437
N-0923
N-0924
Neupro
racemic N-0437
rotigotine
rotigotine (+-)-form
Rotigotine CDS
rotigotine, (+)-
rotigotine, (+--)-
Molecular FormulaC19H26ClNOS
Molecular Weight351.9 g/mol
Structural Identifiers
SMILESCCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
InChIInChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1
InChIKeyCEXBONHIOKGWNU-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rotigotine Hydrochloride Profile


Rotigotine hydrochloride (CAS 125572-93-2) is a non-ergoline dopamine receptor agonist that exhibits its highest affinity for the dopamine D3 receptor [1]. The compound demonstrates a 10-fold selectivity for D3 over D2, D4, and D5 receptors, and a 100-fold selectivity over D1 receptors [1]. Rotigotine is clinically delivered via a transdermal patch system that provides continuous dopaminergic stimulation over 24 hours [2]. This hydrochloride salt form is widely used in research as a reference compound for Parkinson's disease (PD) and Restless Legs Syndrome (RLS) studies, and is also the active pharmaceutical ingredient in Neupro® [2].

D3-preferring dopamine agonist for receptor signaling pathway studies
Research reference for continuous dopaminergic stimulation models
Transdermal delivery research compound (hydrochloride salt)

Rotigotine Differentiation


Generic substitution among non-ergot dopamine agonists is not straightforward due to distinct receptor binding profiles, divergent pharmacokinetic properties, and unique delivery systems. Rotigotine's pronounced D3 receptor affinity (Ki = 0.71 nM) and its 10-fold selectivity for D3 over D2 represent a unique pharmacological signature not shared by other members of its class [1]. Furthermore, the continuous 24-hour plasma concentration profile achieved by transdermal rotigotine is fundamentally different from the fluctuating plasma levels produced by oral immediate- or extended-release formulations of comparators such as pramipexole and ropinirole [2]. These differences have direct implications for both research outcomes and clinical selection. The following evidence details these quantifiable distinctions.

Rotigotine Attribute
Substitution Risk
D3-preferring binding profile
Other non-ergot agonists (pramipexole, ropinirole) show lower D3/D2 selectivity, which may shift pathway-specific model outcomes.
Continuous transdermal delivery
Oral extended-release formulations produce fluctuating plasma levels that can alter receptor stimulation patterns.
24-hour stable exposure profile
Substitution with oral agents may introduce peak-trough variability, affecting model interpretation of constant activation.

Rotigotine Selection Evidence


D3 Receptor Selectivity

Rotigotine demonstrates a 10-fold higher affinity for the dopamine D3 receptor (Ki = 0.71 nM) compared to D2, D4, and D5 receptors (Ki range: 3.9-15 nM), and a 100-fold higher affinity compared to D1 receptors (Ki = 83 nM) [1]. This D3-preferring profile is a differentiating feature. In contrast, pramipexole exhibits a lower D3 selectivity ratio: its Ki for D3 is 0.5 nM and for D2 is 3.3 nM, representing a ~7-fold selectivity [2]. Ropinirole demonstrates even lower D3 selectivity, with reported Ki values of 2.9 nM for D3 and 8.8 nM for D2, representing only a ~3-fold selectivity [2].

D3 Receptor Selectivity
Cross-study comparable
Rotigotine: Ki(D3) 0.71 nM, D3/D2 ~10-fold
Pramipexole D3/D2 ~7-fold; Ropinirole ~3-fold
Supports D3-preferring pathway study selection
Radioligand binding assays; cloned human receptors
Dopamine Receptor Binding D3 Selectivity Parkinson's Disease Pharmacology

Pharmacokinetic Profile

Rotigotine, delivered via a once-daily transdermal patch, provides stable plasma concentrations over a 24-hour period, achieving a steady state within 2-3 days of daily dosing [1]. This results in a low peak-to-trough fluctuation in plasma levels, with a within-participant variability in exposure of only 15% [2]. In contrast, oral extended-release (ER) pramipexole, despite its extended-release formulation, still exhibits daily fluctuations in plasma concentration. While pramipexole ER achieves a 24-hour trough concentration of approximately 0.3-0.4 ng/mL and a peak of 0.6-0.8 ng/mL in the therapeutic range [3], the continuous delivery of rotigotine minimizes such fluctuations.

Pharmacokinetic Profile
Cross-study comparable
24-h stable concentration, 15% intra-patient variability
Pramipexole ER: peak/trough fluctuation ~2-fold
Enables constant receptor activation study design
Steady-state PK studies in healthy volunteers and early PD
Pharmacokinetics Transdermal Delivery Steady-State Concentration

Clinical Efficacy in Early PD

A systematic review and network meta-analysis of 20 randomized controlled trials (5,355 patients) comparing six non-ergot dopamine agonists (NEDAs) in early Parkinson's disease found no statistically significant difference between rotigotine, pramipexole, and ropinirole in improving UPDRS-II and UPDRS-III scores [1]. However, the analysis revealed that for the combined UPDRS-II + III score, the improvement with ropinirole IR/PR was greater than that with rotigotine transdermal patch [1]. The surface under the cumulative ranking curve (SUCRA) for UPDRS-II+III was 0.878 for ropinirole PR and 0.858 for piribedil, while rotigotine's SUCRA was lower [1]. Despite this, the rotigotine patch had a distinct safety profile, ranking first in the incidence of adverse events (≥1 AEs) among the NEDAs in advanced PD as an adjunct to levodopa [2].

UPDRS Endpoint Context
Network meta-analysis
No significant difference vs. other NEDAs for motor scores; SUCRA lower for UPDRS-II+III
Reported equivalent motor endpoint response; tolerability endpoint profile differs
20 RCTs, 5,355 participants; early PD
Clinical Trial Parkinson's Disease UPDRS Network Meta-Analysis

Dyskinesia in 6-OHDA Rat Model

In a 6-OHDA-lesioned rat model of Parkinson's disease, continuous administration of rotigotine (1 mg/kg s.c. every 48h) was compared to pulsatile administration of L-DOPA (10 mg/kg i.p.) and pulsatile rotigotine (1 mg/kg i.p.) [1]. The study found that continuous rotigotine delivery did not induce abnormal involuntary movements (AIMs), a measure of dyskinesia. In contrast, pulsatile L-DOPA induced AIMs starting after the second administration [1]. Pulsatile rotigotine also induced only minimal AIMs [1]. The continuous administration of rotigotine resulted in a plateau in rotational behavior after the second dose, without the sensitization observed with pulsatile treatments [1].

Dyskinesia Model
Head-to-head
0 AIMs with continuous rotigotine; AIMs after 2nd pulsatile L-DOPA dose
Model evidence suggests reduced dyskinesia-like behavior under continuous exposure
6-OHDA rat model, 14-day treatment
Dyskinesia Continuous Dopaminergic Stimulation 6-OHDA Lesion Preclinical Model

Rotigotine Application Scenarios


D3 Receptor-Mediated Pathways in PD

Rotigotine hydrochloride is the preferred tool compound for in vitro and in vivo studies designed to elucidate the specific role of the dopamine D3 receptor in Parkinson's disease pathophysiology and treatment. Its 10-fold D3/D2 selectivity, as quantified in binding assays [1], allows researchers to probe D3-mediated effects with greater specificity compared to other clinically used agonists like pramipexole or ropinirole.

Continuous Dopaminergic Stimulation Models

Rotigotine is an essential reference standard for research into continuous dopaminergic stimulation (CDS). Its transdermal delivery system achieves stable 24-hour plasma concentrations with low intra-patient variability (15%) [2], and preclinical studies demonstrate that this continuous delivery prevents the induction of dyskinesia in the 6-OHDA rat model [3]. This makes rotigotine the benchmark for developing new CDS formulations or evaluating the effects of constant receptor activation.

Transdermal and Extended-Release Formulation Benchmarking

For industrial pharmaceutical development, rotigotine hydrochloride serves as a critical comparator for new transdermal or extended-release dopamine agonist formulations. Its well-characterized pharmacokinetic profile—including dose-proportional exposure in the 2-24 mg/24h range and stable 24-hour plasma levels [2]—provides a clear benchmark for assessing the performance of novel delivery systems in terms of bioavailability, adhesion, and plasma concentration stability [4].

Analytical Method Development and Quality Control

High-purity rotigotine hydrochloride (>99%) is a required reference standard for the development and validation of analytical methods such as HPLC and LC-MS/MS, which are used for quality control of pharmaceutical formulations (e.g., Neupro® patches) and for quantifying rotigotine in biological samples during pharmacokinetic studies [5].

Application
Selection Property
Validation Focus
D3 receptor signaling in PD models
D3/D2 selectivity context
D3-mediated endpoint models
Continuous dopaminergic stimulation research
Transdermal delivery profile
Dyskinesia endpoint models
Transdermal formulation research
PK exposure stability
Bioavailability and adhesion endpoints
Analytical method development
High-purity reference material
Chromatographic method validation

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